Home > Products > Building Blocks P15915 > 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine - 945950-37-8

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1683403
CAS Number: 945950-37-8
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

  • Compound Description: This compound serves as an intermediate in the synthesis of Tofacitinib Citrate, a Janus kinase (JAK) inhibitor. []
  • Relevance: This compound shares the core structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine with an additional N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl substituent at the 4-position. []

N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7-toluenesulfonyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine

  • Compound Description: This compound is a synthetic precursor to the Tofacitinib Citrate intermediate N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d] pyrimidine-4-amine. []
  • Relevance: This compound shares the core structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine with a 7-toluenesulfonyl group and an N-((3R, 4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl substituent at the 4-position. []

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

  • Compound Description: The crystal structure of this compound, which contains a pyrrolo[2,3-d]pyrimidine moiety, has been reported. []
  • Relevance: This compound features the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core structure with a 4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl substituent at the 2-position of an oxetan-3-yl acetonitrile moiety. []
  • Compound Description: This compound represents a 7H-pyrrolo[2,3-d] pyrimidine compound, and its synthesis and potential use in veterinary medicine are described. []
  • Relevance: This compound incorporates the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core structure, with a methylamino group at the 4-position linked to a trans-4-substituted bicyclohexyl methane sulfonamide moiety. []
  • Compound Description: This compound belongs to the pyrrolo[2,3-d]pyrimidine class and exhibits inhibitory activity against Janus kinase. It has potential applications in treating allergic reactions, dermatitis, eczema, and pruritus in mammals. [, ]
  • Relevance: This compound features the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core with a methylamino group at the 4-position linked to a trans-4-substituted cyclohexyl methanesulfonamide. [, ]
  • Compound Description: This compound, along with its citrate salt, is a key pyrrolo [2,3-d] pyrimidine derivative. Novel synthetic methods and intermediates related to this compound are described. []
  • Relevance: This compound incorporates the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core structure with a (3R, 4R)-4-methyl-3-amino-piperidin-1-yl group at the 4-position, which is further linked to a 3-oxo-propionitrile moiety. []

3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile

  • Compound Description: This compound and its pharmaceutically acceptable salts are highlighted for their potential therapeutic use. Compositions containing this compound are also discussed. [, , ]
  • Relevance: This compound shares the core structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine with a 3-[(3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl]-3-oxopropanenitrile substituent at the 4-position. [, , ]
  • Compound Description: This compound is an amide derivative that acts as a RAF kinase inhibitor. It has potential applications in treating various cancers, including melanoma, glioma, lung cancer, and ovarian cancer. [, ]
  • Relevance: This compound features the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core structure, with a 5-carbonyl group connecting to a 2,4-difluoro-3-(4-(trifluoromethyl)phenylsulfonamido)phenyl substituent. [, ]
  • Compound Description: This compound, an amide derivative, acts as a RAF kinase inhibitor and shows potential in treating various cancers such as melanoma, glioma, lung cancer, and ovarian cancer. []
  • Relevance: This compound features the 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine core structure with a 5-carbonyl group connecting to a 2,4-difluoro-3-(4-propylphenylsulfonamido)phenyl substituent. The 4-methoxy substituent on the pyrrolo[2,3-d]pyrimidine core makes it a closely related analogue of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Compound Description: This compound, an amide derivative, exhibits RAF kinase inhibitory activity. It holds potential for treating various cancers, including melanoma, glioma, lung cancer, and ovarian cancer. []
  • Relevance: This compound features the 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidine core structure with a 5-carbonyl group connecting to a 2,4-difluorophenyl substituent further substituted with a propane-1-sulfonamide group. The 4-ethoxy substituent on the pyrrolo[2,3-d]pyrimidine core makes it a closely related analogue of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. []

4-Methyl-7-β -D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine (CL5564)

  • Compound Description: CL5564 is a tubercidin analog with demonstrated activity against Trypanosoma cruzi and Leishmania infantum. It shows potential as an antiparasitic drug candidate, particularly for cutaneous leishmaniasis caused by Leishmania amazonensis. []
  • Relevance: This compound shares the core structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine with an additional β-D-ribofuranosyl substituent at the 7-position. []

N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidyl)-7-((4-methyl phenyl) sulfonyl)7H-pyrrolo[2,3-D] pyrimidine-4-amine (TFTB-1)

  • Compound Description: TFTB-1 is a synthetic intermediate used in a specific Tofacitinib Citrate synthesis method. []
  • Relevance: This compound contains the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core, with a 7-((4-methylphenyl)sulfonyl) group and a N-methyl-N-((3R,4R)-4-methyl-1-benzyl-3-piperidyl) substituent at the 4-position. []

Ethyl 5-amino-4-methyl-2-(p-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, including pyrimido[4',5':4,5]pyrrolo[2,3-d]pyrimidines and triazolopyrrolopyrimidines. []
  • Relevance: This compound features the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core structure with 5-amino, 6-ethoxycarbonyl, and 2-(4-methoxyphenyl) substituents. []

4-Methyl-6-(morpholin-4-yl)-2-(p-methoxyphenyl)pyrimidine-carbonitrile

  • Compound Description: This compound is a pyrimidine derivative synthesized by reacting 5-Cyano-6-chloro-4-methyl-2-(p-methoxyphenyl)pyrimidine with morpholine. []
  • Relevance: This compound, while not strictly a pyrrolo[2,3-d]pyrimidine, shares significant structural similarities with 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. Both compounds have a 4-methyl-2-(4-methoxyphenyl)pyrimidine core. The key difference lies in the presence of a morpholin-4-yl substituent at the 6-position and a cyano group at the 5-position in this compound, compared to the fused pyrrole ring in 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. []

4-Methyl-6-(morpholin-4-yl)-2-(p-methoxyphenyl)pyrimidine-5-carbonitrile

  • Compound Description: This compound is another pyrimidine derivative synthesized through the reaction of 5-Cyano-6-chloro-4-methyl-2-(p-methoxyphenyl)pyrimidine with morpholine. []
  • Relevance: Similar to the previous compound, this compound shares structural similarities with 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine by possessing the 4-methyl-2-(4-methoxyphenyl)pyrimidine core. The difference lies in the morpholin-4-yl substituent at the 6-position and a cyano group at the 5-position, instead of the fused pyrrole ring present in 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4)

  • Compound Description: This compound is a classical 6-5 ring-fused analog designed as a thymidylate synthase (TS) inhibitor and a potential antitumor agent. []
  • Relevance: This compound shares the core structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine with a 2-amino-5-[(4-(2-fluorobenzamido)-4-carboxybutanoyl)sulfanyl]-3,4-dihydro-4-oxo substituent at the 7-position. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

  • Compound Description: This compound is another classical 6-5 ring-fused analog developed as a thymidylate synthase (TS) inhibitor and a potential antitumor agent. []
  • Relevance: This compound is structurally similar to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine with a 2-amino-5-[(4-(2-chlorobenzamido)-4-carboxybutanoyl)sulfanyl]-3,4-dihydro-4-oxo substituent at the 7-position. []
  • Compound Description: This compound is a key intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. A specific preparation method for this compound is detailed, highlighting its importance as a building block. []
  • Relevance: This compound shares the core structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, with an N-methyl-N-((3R, 4R) 4 picoline 3 base) substituent at the 4-position. []
  • Compound Description: This compound is a direct precursor to N-methyl-N-((3R, 4R) 4 picoline 3 base) 7H pyrrolo-[2,3 d] pyrimidine 4 amine in the synthesis of Tofacitinib and related derivatives. []
  • Relevance: This compound features the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine core with a N-((3R, 4R) 1 benzyl 4 picoline 3 base) N-methyl substituent at the 4-position. []

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized and investigated for its potential biological activities. []
  • Relevance: This compound is structurally related to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine by the presence of the 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety. The 2-methyl group replaces the 4-methyl group in the target compound, and an N-(3-(4-Chlorophenoxy)benzyl) substituent is present. []

4-[(2E)-2-Benzylidenehydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound forms complexes with various transition metals, including Fe(II), Mn(II), Co(II), Ni(II), Pd(II), Zn(II), Cu(II), Cd(II), and Hg(II). These complexes exhibit moderate to strong antimicrobial activity and high DPPH radical scavenging activity. []
  • Relevance: This compound features the 7H-pyrrolo[2,3-d]pyrimidine core, closely resembling the structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, but lacking the 4-methyl substituent. It has a (2E)-2-benzylidenehydrazinyl group at the 4-position. []

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (ara-Cadeguomycin)

  • Compound Description: Ara-Cadeguomycin is an analog of the nucleoside antibiotic cadeguomycin. It was synthesized and evaluated for potential antiviral and anticancer activity. []
  • Relevance: This compound is structurally similar to 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine sharing the 7H-pyrrolo[2,3-d]pyrimidine core structure. Ara-Cadeguomycin has a β-D-arabinofuranosyl group at the 7-position, a 5-carboxylic acid group, and a 2-amino-3,4-dihydro-4-oxo substituent. []
Source and Classification

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized through various methods, often involving the modification of existing pyrrolo[2,3-d]pyrimidine derivatives. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several routes. One notable method involves the use of 6-aminouracil as a starting material. The synthesis typically includes the following steps:

  1. Formation of the Pyrrole Ring: A reaction between 6-aminouracil and chloroacetaldehyde in the presence of sodium acetate leads to the formation of the pyrrole component.
  2. Cyclization: The intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine structure.
  3. Methylation: A subsequent methylation step introduces the methyl group at the 4-position of the pyrrolo ring.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine consists of a fused bicyclic system with distinctive nitrogen-containing rings. The compound exhibits resonance stabilization due to its conjugated system. Key structural features include:

  • Pyrrole Ring: Contributes to the aromaticity and stability of the compound.
  • Pyrimidine Ring: Provides additional nitrogen atoms that can participate in hydrogen bonding and coordination.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure. For example, in one synthesis, MS\text{MS} indicated a molecular ion peak at m/z=152.43m/z=152.43 .

Chemical Reactions Analysis

Reactions and Technical Details

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions typical for heterocycles:

  1. Substitution Reactions: The presence of nitrogen atoms makes it susceptible to electrophilic substitution.
  2. Reduction Reactions: The compound can be reduced to yield derivatives with altered functional groups.
  3. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

The reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

Mechanism of Action

Process and Data

The mechanism of action for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is primarily studied in the context of its biological activities. This compound has been investigated for its potential as an inhibitor in various enzymatic pathways, particularly those involving kinases.

  1. Inhibition Mechanism: It may act by binding to active sites on target proteins, thereby inhibiting their function.
  2. Biological Pathways: Research indicates involvement in pathways related to inflammation and cell proliferation.

Quantitative data from biological assays are crucial for understanding its efficacy and potency against specific targets.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a light-brown solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Melting Point: Characteristic melting points vary based on purity but are generally within a defined range for similar compounds.

These properties are significant when considering its application in drug formulation and synthesis .

Applications

Scientific Uses

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific applications:

  1. Medicinal Chemistry: Investigated as a potential drug candidate due to its kinase inhibitory activity.
  2. Research Tool: Used in studies aimed at understanding cellular signaling pathways and disease mechanisms.
  3. Synthetic Intermediates: Serves as a building block for synthesizing more complex heterocyclic compounds.

Research continues to explore its full potential in various therapeutic areas, including oncology and immunology .

Properties

CAS Number

945950-37-8

Product Name

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-methyl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)

InChI Key

QWIAHMVNMONKCU-UHFFFAOYSA-N

SMILES

CC1=C2C=CNC2=NC=N1

Canonical SMILES

CC1=C2C=CNC2=NC=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.